molecular formula C19H18F6O2 B14196581 1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) CAS No. 922718-48-7

1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)

Cat. No.: B14196581
CAS No.: 922718-48-7
M. Wt: 392.3 g/mol
InChI Key: ZCJIRZZRULEABH-UHFFFAOYSA-N
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Description

1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is a synthetic organic compound characterized by its unique structure, which includes a heptane backbone linked to two trifluorobenzene groups via ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) typically involves a multi-step process. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. For this compound, the reaction might involve the use of 1,7-dibromoheptane and 2,3,4-trifluorophenol under basic conditions to form the desired ether linkage .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time. Additionally, purification steps like recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) depends on its application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through its trifluorobenzene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is unique due to its specific combination of a heptane backbone and trifluorobenzene groups. This structure imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .

Properties

CAS No.

922718-48-7

Molecular Formula

C19H18F6O2

Molecular Weight

392.3 g/mol

IUPAC Name

1,2,3-trifluoro-4-[7-(2,3,4-trifluorophenoxy)heptoxy]benzene

InChI

InChI=1S/C19H18F6O2/c20-12-6-8-14(18(24)16(12)22)26-10-4-2-1-3-5-11-27-15-9-7-13(21)17(23)19(15)25/h6-9H,1-5,10-11H2

InChI Key

ZCJIRZZRULEABH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCCCCCCCOC2=C(C(=C(C=C2)F)F)F)F)F)F

Origin of Product

United States

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